molecular formula C15H22O2 B1252774 (1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol

(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol

Cat. No.: B1252774
M. Wt: 234.33 g/mol
InChI Key: ISFMXVMWEWLJGJ-JURCDPSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol is a bioactive sesquiterpenoid compound found in the rhizomes of Curcuma species, particularly Curcuma wenyujin. It has been traditionally used in Chinese medicine for its various therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol can be extracted from the rhizomes of Curcuma wenyujin using several methods, including:

    Pressurized Liquid Extraction: Utilizes water or organic solvents under high pressure and temperature.

    Steam Distillation: Involves the distillation of the essential oils containing curcumenol.

    Ultrasonication in Methanol or Ethanol: Uses ultrasonic waves to enhance the extraction process.

    Extraction with n-Hexane or Dichloromethane: Employs organic solvents to dissolve and extract curcumenol.

    Cold Immersion with Methanol: Involves soaking the plant material in methanol at low temperatures.

    Heating Reflux with Water: Uses boiling water to extract the compound.

Industrial Production Methods: Industrial production of curcumenol typically involves large-scale extraction using steam distillation or pressurized liquid extraction, followed by purification processes such as chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: (1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form curcumenone.

    Reduction: It can be reduced to form dihydrocurcumenol.

    Substitution: this compound can undergo substitution reactions with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens like chlorine or bromine under acidic or basic conditions.

Major Products:

Scientific Research Applications

(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, diabetes, and bacterial infections.

    Industry: Utilized in the development of natural health products and cosmetics

Mechanism of Action

(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol is often compared with other sesquiterpenoids found in Curcuma species, such as:

    Curcumin: Known for its potent anti-inflammatory and anticancer properties.

    Curcumol: Exhibits similar pharmacological activities but differs in its chemical structure and specific effects.

    Germacrone: Another sesquiterpenoid with notable anticancer and anti-inflammatory activities.

Uniqueness: this compound stands out due to its specific molecular targets and pathways, making it a unique compound with distinct therapeutic potential .

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol

InChI

InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3/t11-,12-,14-,15-/m0/s1

InChI Key

ISFMXVMWEWLJGJ-JURCDPSOSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@]13CC(=C(C)C)[C@@](O3)(C=C2C)O

Canonical SMILES

CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O

Synonyms

curcumenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol
Reactant of Route 2
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol
Reactant of Route 3
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol
Reactant of Route 4
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol
Reactant of Route 5
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol
Reactant of Route 6
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol

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